

# Spectroscopic Characterization of 2-Ethylfenchol: A Comprehensive Analytical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-Ethylfenchol

CAS No.: 137255-07-3

Cat. No.: B3432381

[Get Quote](#)

## Executive Summary

**2-Ethylfenchol** (IUPAC: 2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol; CAS: 18368-91-7) is a highly diffusive, carbobicyclic tertiary alcohol utilized extensively in the flavor and fragrance industry[1]. Known for imparting a powerful earthy, damp-soil odor profile nearly identical to geosmin, it is a critical component in patchouli enhancements and root-vegetable flavor formulations[2][3]. Because of its complex stereochemistry and sterically hindered functional groups, rigorous quality control using advanced spectroscopic techniques (GC-MS, FT-IR, and NMR) is mandatory to ensure batch-to-batch consistency and structural integrity[4].

This whitepaper provides an authoritative, step-by-step methodology for the spectroscopic validation of **2-ethylfenchol**, emphasizing the causality behind experimental choices and establishing self-validating protocols for researchers and drug development professionals.

## Structural Elucidation & Chemical Context

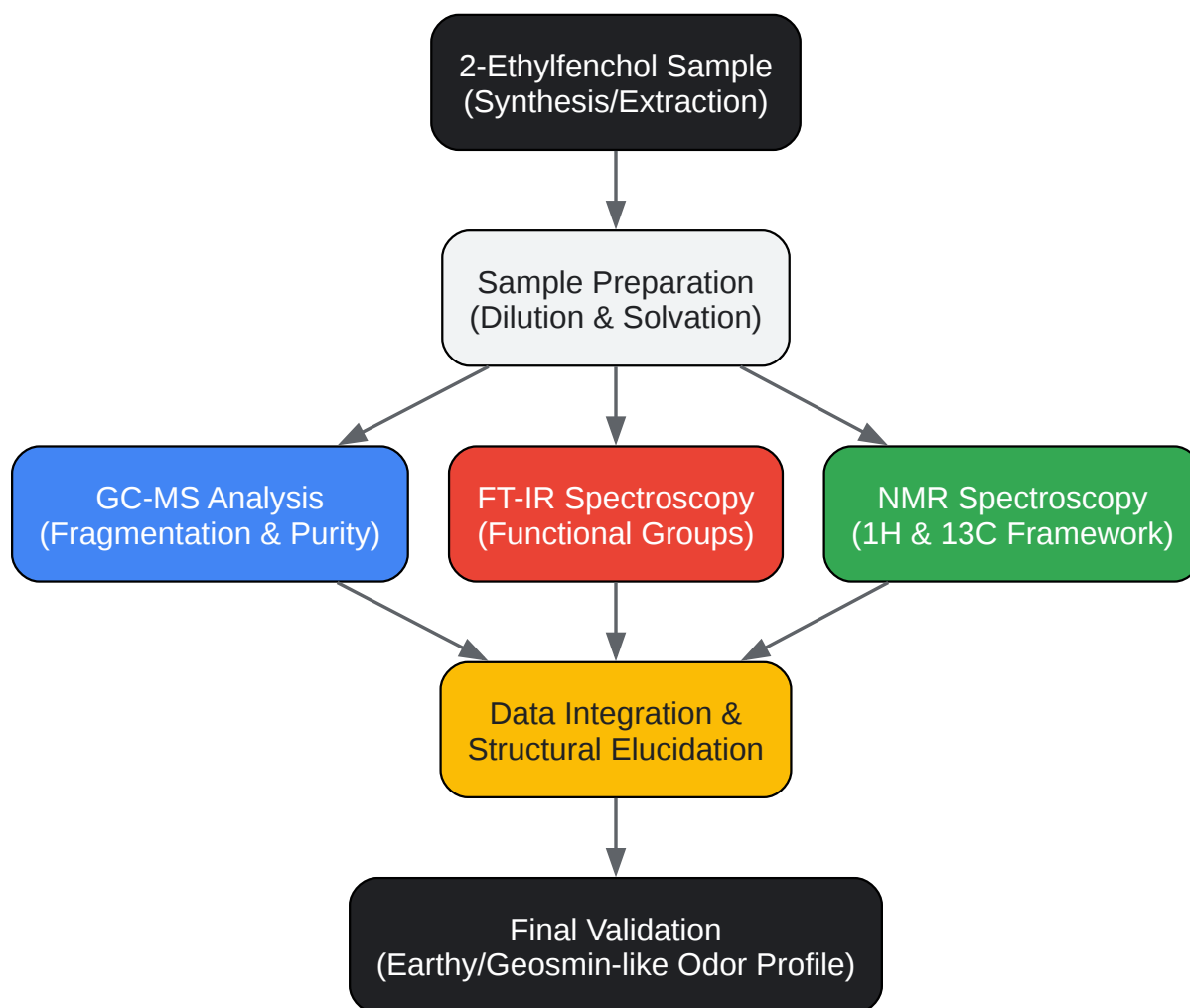
The molecular architecture of **2-ethylfenchol** ( C<sub>12</sub>H<sub>22</sub>O , MW: 182.30 g/mol ) is based on a rigid fenchane (bicyclo[2.2.1]heptane) skeleton[1]. The extreme steric crowding at the C2

position—where both an ethyl group and a hydroxyl group reside adjacent to a bridgehead methyl (C1) and a gem-dimethyl group (C3)—dictates its spectroscopic behavior.

- **Optical Activity:** Commercially synthesized **2-ethylfenchol** often exhibits specific optical rotation (e.g.,  $[\alpha]_{D20} -12^\circ$  in ethanol)[2].
- **Analytical Impact:** The rigid, crowded environment restricts bond rotation, leading to complex diastereotopic splitting in  $^1\text{H}$  NMR and facile dehydration during mass spectrometric ionization[5].

## Analytical Workflow Visualization

To ensure absolute structural confirmation, the analytical pipeline must integrate orthogonal spectroscopic methods. The workflow below outlines the sequence of validation.



[Click to download full resolution via product page](#)

Analytical workflow for the spectroscopic validation of **2-Ethylfenchol**.

# Mass Spectrometry (GC-MS) Profiling

## Causality & Mechanism

In Electron Impact (EI) MS at 70 eV, tertiary alcohols like **2-ethylfenchol** rarely exhibit a strong molecular ion ( $M^+$  at  $m/z$  182). The dominant fragmentation pathways are driven by  $\alpha$ -cleavage and rapid dehydration, which are thermodynamically favored due to the formation of a stable tertiary carbocation on the bicyclic ring. A non-polar capillary column is selected because the lipophilic fenchane skeleton interacts optimally with a 5% phenyl/95% dimethylpolysiloxane stationary phase, preventing peak tailing[4].

## Experimental Protocol

- Preparation: Dilute the **2-ethylfenchol** sample to 100 ppm in GC-grade hexane.
- Injection: Inject 1  $\mu$  L into the GC-MS (Inlet temp: 250°C, Split ratio: 1:50).
- Separation: Run a temperature gradient from 60°C (hold 2 min) to 240°C at 10°C/min.
- Acquisition: Acquire mass spectra in full scan mode ( $m/z$  35–300).
- Self-Validation Check: Run a pure hexane solvent blank immediately prior to the sample. This validates the system by ensuring no siloxane column bleed or carryover peaks mask the critical low-mass fragments (e.g.,  $m/z$  95).

## Quantitative Data Summary

Table 1: GC-MS Fragmentation Data for **2-Ethylfenchol**

Fragment Ion (m/z)	Relative Abundance	Structural Assignment / Mechanism
182	< 5%	Molecular Ion [M] <sup>+</sup> (Weak due to facile dehydration)
164	Medium	[M-H <sub>2</sub> O] <sup>+</sup> (Dehydration via α - cleavage)
153	Strong	[M-CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> (Loss of the C <sub>2</sub> ethyl group)
135	Strong	[M-H <sub>2</sub> O-CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> (Sequential loss of water and ethyl)
95 / 109	Base Peak (100%)	Bicyclic ring cleavage (Characteristic fenchane fragmentation)

## Infrared (FT-IR) Spectroscopy

### Causality & Mechanism

FT-IR is utilized to confirm the presence of the tertiary hydroxyl group and the intact aliphatic framework. Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because **2-ethylfenchol** is a volatile aroma chemical; ATR requires zero thermal or pressure-based sample preparation, eliminating the risk of analyte volatilization. The extreme steric crowding of the C<sub>3</sub> gem-dimethyl group causes a diagnostic "isopropyl-like" doublet split in the C-H bending region.

### Experimental Protocol

- Preparation: Clean the ATR diamond crystal with isopropanol and allow it to dry.
- Background: Acquire a background spectrum of the ambient air.
- Application: Apply 1–2 drops of neat **2-ethylfenchol** liquid directly onto the crystal.
- Acquisition: Scan from 4000 to 400 cm<sup>-1</sup> at a resolution of 4 cm<sup>-1</sup> (32 co-added scans).

- Self-Validation Check: Perform an automated background subtraction. If the diamond lattice absorption band ( $\sim 2300\text{ cm}^{-1}$ ) is visible in the final spectrum, the background subtraction has failed and must be re-run to ensure the baseline is normalized.

## Quantitative Data Summary

Table 2: FT-IR Spectroscopic Absorptions

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Functional Group / Vibrational Mode
3400 – 3500	Broad, Strong	O–H stretch (Hydrogen-bonded tertiary alcohol)
2950, 2870	Strong	C–H stretch (Aliphatic bicyclic ring and alkyl groups)
1460	Medium	C–H bending (Methylene scissoring)
1385, 1365	Medium, Doublet	C–H bending (gem-Dimethyl diagnostic split)
1120	Strong	C–O stretch (Tertiary alcohol)

## Nuclear Magnetic Resonance (NMR) Spectroscopy Causality & Mechanism

NMR provides the definitive map of the carbon framework. Deuterated chloroform ( $\text{CDCl}_3$ ) is utilized as the solvent because its non-polar nature readily dissolves the lipophilic molecule without inducing the severe hydrogen-bonding chemical shifts seen with polar solvents like DMSO- $d_6$ . The C2 carbon is shifted significantly downfield due to the electronegativity of the attached hydroxyl group, while the rigid chiral ring forces the methylene protons into complex, non-first-order multiplets.

## Experimental Protocol

- Preparation: Dissolve 20 mg of **2-ethylfenchol** in 0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

- Acquisition (  $^1\text{H}$ ): Acquire the proton spectrum at  $\geq 400$  MHz (16 scans, 1s relaxation delay).
- Acquisition (  $^{13}\text{C}$ ): Acquire the carbon spectrum at  $\geq 100$  MHz (1024 scans, complete proton decoupling).
- Self-Validation Check (D<sub>2</sub>O Exchange): To definitively prove the assignment of the hydroxyl proton, add one drop of Deuterium Oxide (  $\text{D}_2\text{O}$  ) to the NMR tube, shake vigorously, and re-acquire the  $^1\text{H}$  spectrum. The rapid chemical exchange will cause the -OH singlet at  $\sim 1.60$  ppm to disappear, validating its assignment against overlapping aliphatic multiplets.

## Quantitative Data Summary

Table 3:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (  $\text{CDCl}_3$ , 400/100 MHz)

Nucleus	Chemical Shift (ppm)	Multiplicity & Integration	Structural Assignment
1 H	0.85 – 1.10	m, 9H	C1-CH <sub>3</sub> , C3-(CH <sub>3</sub> ) <sub>2</sub> (Ring methyls)
1 H	0.95	t, J = 7.5 Hz, 3H	-CH <sub>2</sub> CH <sub>3</sub> (Ethyl terminal methyl)
1 H	1.20 – 1.80	m, 7H	C4-H, C5-H <sub>2</sub> , C6-H <sub>2</sub> , C7-H <sub>2</sub> (Ring protons)
1 H	1.45 – 1.65	q, J = 7.5 Hz, 2H	-CH <sub>2</sub> CH <sub>3</sub> (Ethyl methylene)
1 H	~1.60	s, 1H (Exchangeable)	-OH (Hydroxyl proton)
13 C	~78.0	Quaternary (C)	C2 (Oxygenated tertiary carbon)
13 C	~48.5, 42.0	Quaternary (C)	C1, C3 (Bridgehead and gem-dimethyl carbons)
13 C	~49.0	Methine (CH)	C4 (Bridgehead carbon)
13 C	25.0 – 35.0	Methylene (CH <sub>2</sub> )	C5, C6, C7 (Ring methylenes)
13 C	~28.0	Methylene (CH <sub>2</sub> )	-CH <sub>2</sub> CH <sub>3</sub> (Ethyl methylene)
13 C	18.0, 21.0, 26.0	Methyl (CH <sub>3</sub> )	C1-CH <sub>3</sub> , C3-(CH <sub>3</sub> ) <sub>2</sub>
13 C	~9.5	Methyl (CH <sub>3</sub> )	-CH <sub>2</sub> CH <sub>3</sub> (Ethyl terminal methyl)

## References

- Title: 2-Ethyl-1,3,3-trimethylbicyclo(2.2.1)
- Title: **2-Ethylfenchol** ≥97%, FCC, FG; CAS Number: 18368-91-7 Source: Sigma-Aldrich  
[URL](#)

- Title: 2-ethyl fenchol, 18368-91-7 Source: The Good Scents Company URL
- Title: Determination of odour compounds in surface waters Source: University of Wollongong Research Online URL
- Title: Aroma Chemicals: Spectroscopic methods and quality control Source: Doing STS URL

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 2-Ethyl-1,3,3-trimethylbicyclo\(2.2.1\)heptan-2-ol | C12H22O | CID 106997 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 2-乙基小茴香醇 ≥97%, FCC, FG | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. 2-ethyl fenchol, 18368-91-7 \[thegoodscentcompany.com\]](#)
- [4. doingsts.com \[doingsts.com\]](#)
- [5. ro.uow.edu.au \[ro.uow.edu.au\]](#)
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethylfenchol: A Comprehensive Analytical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3432381/docs#spectroscopic-characterization-of-2-ethylfenchol-a-comprehensive-analytical-guide\]](https://www.benchchem.com/product/b3432381/docs#spectroscopic-characterization-of-2-ethylfenchol-a-comprehensive-analytical-guide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)